molecular formula C12H20NO2P B14067103 Phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester CAS No. 100525-32-4

Phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester

Cat. No.: B14067103
CAS No.: 100525-32-4
M. Wt: 241.27 g/mol
InChI Key: RNXXCGPDKIXFNO-UHFFFAOYSA-N
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Description

Phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester is an organophosphorus compound characterized by the presence of a phosphonamidic acid group. This compound is known for its unique chemical structure, which includes a phenyl group attached to the phosphorus atom and an ethyl ester group. It is used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester typically involves the reaction of diethylamine with phenylphosphonic dichloride, followed by esterification with ethanol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various fields.

Chemical Reactions Analysis

Types of Reactions

Phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphonic acids, while reduction may yield phosphine derivatives. Substitution reactions can lead to a variety of functionalized phosphonamidic acid derivatives.

Scientific Research Applications

Phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include phosphorylation and dephosphorylation processes, which are critical for cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to phosphonamidic acid, N,N-diethyl-P-phenyl-, ethyl ester include:

  • Phosphonamidic acid, N,N-diethyl-P-methyl-, ethyl ester
  • Phosphonamidic acid, N,N-diethyl-P-phenyl-, methyl ester
  • Phosphonamidic acid, N,N-diethyl-P-phenyl-, propyl ester

Uniqueness

This compound is unique due to its specific chemical structure, which includes a phenyl group and an ethyl ester group This structure imparts distinct reactivity and biological activity compared to other similar compounds

Properties

CAS No.

100525-32-4

Molecular Formula

C12H20NO2P

Molecular Weight

241.27 g/mol

IUPAC Name

N-[ethoxy(phenyl)phosphoryl]-N-ethylethanamine

InChI

InChI=1S/C12H20NO2P/c1-4-13(5-2)16(14,15-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3

InChI Key

RNXXCGPDKIXFNO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(=O)(C1=CC=CC=C1)OCC

Origin of Product

United States

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